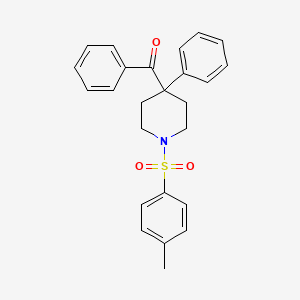
4-Benzoyl-4-phenyl-1-(p-tolylsulphonyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzoyl-4-phenyl-1-(p-tolylsulphonyl)piperidine is a complex organic compound with the molecular formula C25H25NO3S It is characterized by the presence of benzoyl, phenyl, and p-tolylsulphonyl groups attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzoyl-4-phenyl-1-(p-tolylsulphonyl)piperidine typically involves multi-step organic reactions. One common method includes the reaction of piperidine with benzoyl chloride, followed by the introduction of phenyl and p-tolylsulphonyl groups under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using automated systems to control reaction parameters. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Benzoyl-4-phenyl-1-(p-tolylsulphonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenated compounds and strong bases are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines or alcohols.
Scientific Research Applications
4-Benzoyl-4-phenyl-1-(p-tolylsulphonyl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: Research into its potential therapeutic properties is ongoing, particularly in the development of new pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Benzoyl-4-phenyl-1-(p-tolylsulphonyl)piperidine involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
4-Benzoyl-4-phenylpiperidine: Lacks the p-tolylsulphonyl group, resulting in different chemical properties and reactivity.
4-Phenyl-1-(p-tolylsulphonyl)piperidine: Does not contain the benzoyl group, affecting its overall structure and function.
Uniqueness: 4-Benzoyl-4-phenyl-1-(p-tolylsulphonyl)piperidine is unique due to the combination of benzoyl, phenyl, and p-tolylsulphonyl groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its utility in multiple research fields highlight its significance.
Properties
CAS No. |
22940-59-6 |
|---|---|
Molecular Formula |
C25H25NO3S |
Molecular Weight |
419.5 g/mol |
IUPAC Name |
[1-(4-methylphenyl)sulfonyl-4-phenylpiperidin-4-yl]-phenylmethanone |
InChI |
InChI=1S/C25H25NO3S/c1-20-12-14-23(15-13-20)30(28,29)26-18-16-25(17-19-26,22-10-6-3-7-11-22)24(27)21-8-4-2-5-9-21/h2-15H,16-19H2,1H3 |
InChI Key |
NYVUCHSRPCGTTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)(C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


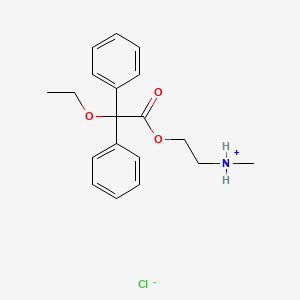
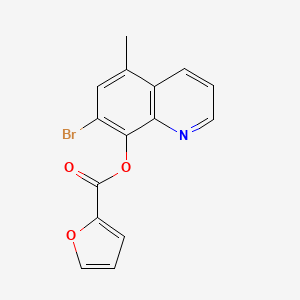
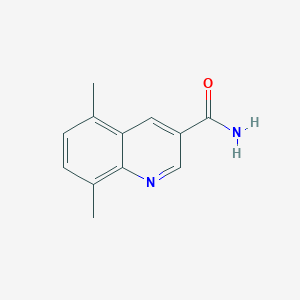
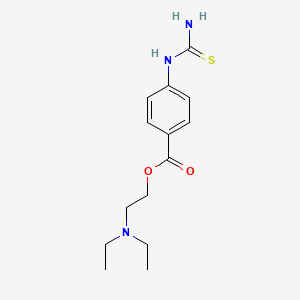
![1-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]-1,1-dimethylhydrazinium chloride](/img/structure/B13745890.png)
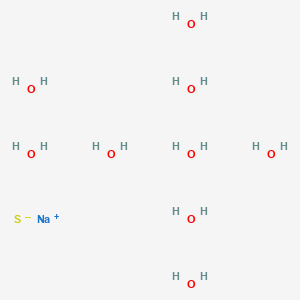
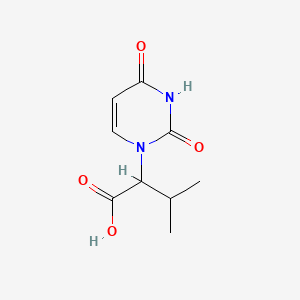
![3h-Naphth[1,2-d]imidazole,3-ethyl-](/img/structure/B13745913.png)
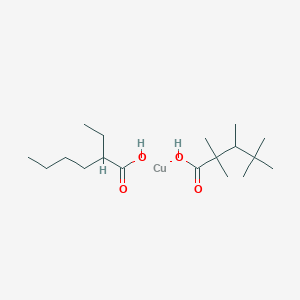
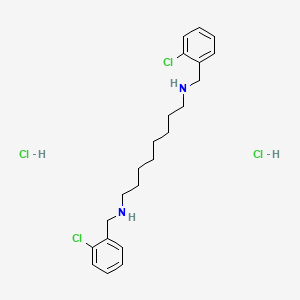
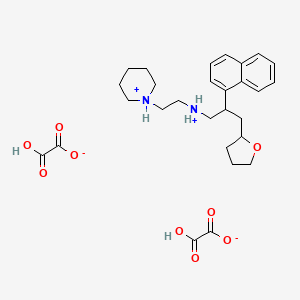
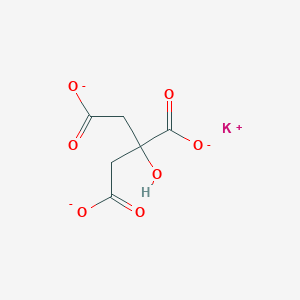
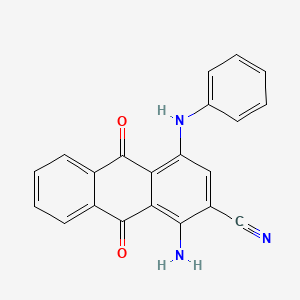
![5-[4-(2,6-dipyridin-4-ylpyridin-4-yl)phenoxy]benzene-1,3-dicarboxylic acid](/img/structure/B13745960.png)
